Scientific Field: Organic Chemistry
Application Summary: Cy-vBRIDP is used as a ligand in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling method to synthesize carbon-carbon bonds.
Methods of Application: The reaction typically involves the use of a palladium catalyst, a base, and the Cy-vBRIDP ligand.
Results or Outcomes: The use of Cy-vBRIDP in this reaction has been shown to improve the efficiency and versatility of the Suzuki-Miyaura coupling.
Application Summary: Cy-vBRIDP is used in the Buchwald-Hartwig amination, a palladium-catalyzed process used to form carbon-nitrogen bonds.
Methods of Application: The reaction involves the use of a palladium catalyst, a base, and the Cy-vBRIDP ligand.
Results or Outcomes: The use of Cy-vBRIDP in this reaction has been shown to improve the efficiency and versatility of the Buchwald-Hartwig amination.
Application Summary: Cy-vBRIDP is used in the Sonogashira coupling, a reaction used to form carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne.
Methods of Application: The reaction typically involves the use of a palladium catalyst, a copper co-catalyst, a base, and the Cy-vBRIDP ligand.
Results or Outcomes: The use of Cy-vBRIDP in this reaction has been shown to improve the efficiency and versatility of the Sonogashira coupling.
Application Summary: Cy-vBRIDP is used in [4 + 2] and [4 + 3] cycloadditions in gold-catalyzed reactions of allene-diene.
Methods of Application: The reaction typically involves the use of a gold catalyst and the Cy-vBRIDP ligand.
Results or Outcomes: The use of Cy-vBRIDP in this reaction has been shown to improve the efficiency and versatility of the cycloadditions.
Application Summary: Cy-vBRIDP is used in various palladium-catalyzed coupling reactions, including the Miyaura-Suzuki, Buchwald-Hartwig, Sonogashira, Heck, aryl etherification, and carbonylation reactions.
Methods of Application: The reaction typically involves the use of a palladium catalyst and the Cy-vBRIDP ligand.
Results or Outcomes: The use of Cy-vBRIDP in these reactions has been shown to improve the efficiency and versatility of the palladium-catalyzed coupling reactions.
Application Summary: Cy-vBRIDP is used as a catalyst for cycloaddition reactions.
Methods of Application: The reaction typically involves the use of a catalyst and the Cy-vBRIDP ligand.
Results or Outcomes: The use of Cy-vBRIDP in this reaction has been shown to improve the efficiency and versatility of the cycloaddition reactions.
Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is a phosphine compound characterized by its complex structure, which includes a dicyclohexyl moiety and a diphenylpropene group. Its molecular formula is , and it has a molecular weight of approximately 324.41 g/mol. This compound is notable for its potential applications in catalysis, particularly in organic synthesis due to its ability to stabilize reactive intermediates and facilitate various chemical transformations .
The reactivity of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is largely attributed to the presence of the phosphorus atom, which can participate in multiple coordination modes. It can act as a nucleophile in reactions with electrophiles, and its phosphine functionality allows it to form complexes with transition metals, enhancing catalytic activity in reactions such as:
Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane can be synthesized through several methods:
Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane finds applications in various fields:
Interaction studies involving dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane primarily focus on its behavior as a ligand in coordination chemistry. These studies often examine how this compound interacts with different transition metals and how these interactions influence catalytic performance. The ability of this phosphine to stabilize metal complexes plays a crucial role in its effectiveness as a catalyst .
Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane shares structural similarities with several other phosphine compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Dicyclohexylphosphine | Two cyclohexyl groups | Simple structure; widely used as a ligand |
Triphenylphosphine | Three phenyl groups | High stability; excellent ligand for transition metals |
Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine | Triisopropyl-substituted phenyl group | Enhanced steric bulk; improves selectivity |
Dicyclohexyl(2-(diphenylphosphino)-biphenylene) | Biphenylene structure | Unique electronic properties due to biphenylene |
Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane's unique combination of dicyclohexyl and diphenylpropene functionalities allows for distinctive reactivity patterns not found in simpler phosphines or those with less steric hindrance .